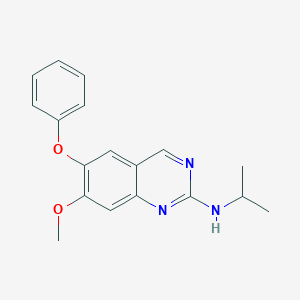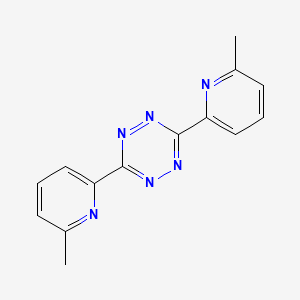
3,6-Bis(6-methylpyridin-2-yl)-1,2,4,5-tetrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Bis(6-methylpyridin-2-yl)-1,2,4,5-tetrazine is a heterocyclic compound that contains nitrogen atoms in its structure
Preparation Methods
The synthesis of 3,6-Bis(6-methylpyridin-2-yl)-1,2,4,5-tetrazine typically involves the reaction of 6-methylpyridin-2-yl derivatives with tetrazine precursors under specific conditions. One common method involves the cyclization of appropriate precursors in the presence of catalysts or under thermal conditions. Industrial production methods may involve optimizing these reactions to achieve higher yields and purity, often using continuous flow reactors or other advanced techniques to scale up the process efficiently .
Chemical Reactions Analysis
3,6-Bis(6-methylpyridin-2-yl)-1,2,4,5-tetrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions. Common reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction
Scientific Research Applications
3,6-Bis(6-methylpyridin-2-yl)-1,2,4,5-tetrazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of 3,6-Bis(6-methylpyridin-2-yl)-1,2,4,5-tetrazine involves its interaction with molecular targets through its nitrogen atoms. These interactions can lead to the modulation of biological pathways, making the compound useful in drug development and biochemical studies. The specific pathways involved depend on the context of its application .
Comparison with Similar Compounds
Similar compounds to 3,6-Bis(6-methylpyridin-2-yl)-1,2,4,5-tetrazine include other tetrazine derivatives and pyridine-based compounds. These compounds share some structural similarities but differ in their chemical properties and applications. For example, pyridazine and pyrazine derivatives are also nitrogen-containing heterocycles with diverse applications in pharmaceuticals and materials science .
Properties
CAS No. |
919532-77-7 |
|---|---|
Molecular Formula |
C14H12N6 |
Molecular Weight |
264.29 g/mol |
IUPAC Name |
3,6-bis(6-methylpyridin-2-yl)-1,2,4,5-tetrazine |
InChI |
InChI=1S/C14H12N6/c1-9-5-3-7-11(15-9)13-17-19-14(20-18-13)12-8-4-6-10(2)16-12/h3-8H,1-2H3 |
InChI Key |
LWRDRSUETSIUOP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)C2=NN=C(N=N2)C3=CC=CC(=N3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-Aminophenyl)-4-[(1S)-1-(2H-indazol-2-yl)ethyl]benzamide](/img/structure/B14202380.png)



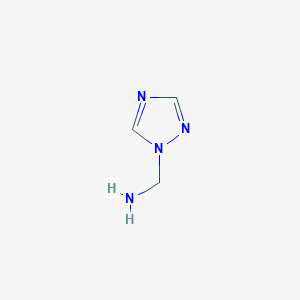
![3-(Benzenesulfinyl)-5-bromo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14202412.png)

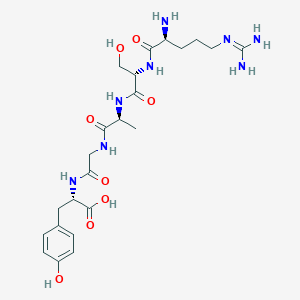
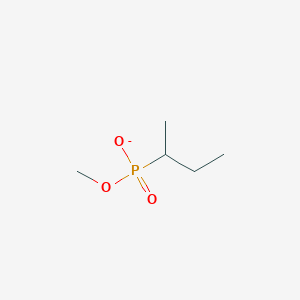
![1,1'-[Propane-1,3-diylbis(oxy)]bis[2-(bromomethyl)benzene]](/img/structure/B14202451.png)
![Phenol, 3-methyl-4-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B14202455.png)

